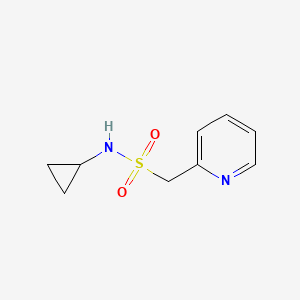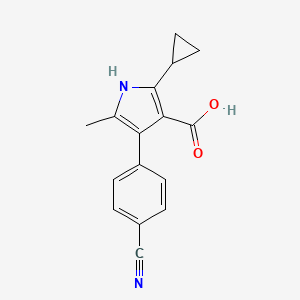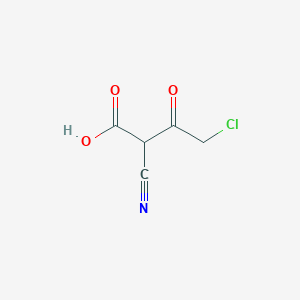
Gamma-chloro-alpha-cyano-acetoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gamma-chloro-alpha-cyano-acetoacetic acid is a chemical compound with the molecular formula C5H4ClNO3 It is a derivative of acetoacetic acid, characterized by the presence of a chlorine atom at the gamma position and a cyano group at the alpha position
Preparation Methods
Synthetic Routes and Reaction Conditions
Gamma-chloro-alpha-cyano-acetoacetic acid can be synthesized through several methods. One common approach involves the chlorination of acetoacetic acid followed by the introduction of a cyano group. The reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and cyanation processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to produce high-purity compounds.
Chemical Reactions Analysis
Types of Reactions
Gamma-chloro-alpha-cyano-acetoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
Gamma-chloro-alpha-cyano-acetoacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific enzymes or pathways.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of various pharmaceuticals.
Mechanism of Action
The mechanism by which gamma-chloro-alpha-cyano-acetoacetic acid exerts its effects involves several molecular targets and pathways. The compound can interact with enzymes, altering their activity and leading to various biochemical outcomes. For instance, it may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.
Comparison with Similar Compounds
Gamma-chloro-alpha-cyano-acetoacetic acid can be compared with other similar compounds, such as:
Acetoacetic acid: Lacks the chlorine and cyano groups, making it less reactive in certain chemical reactions.
Beta-chloro-alpha-cyano-acetoacetic acid: Similar structure but with the chlorine atom at the beta position, leading to different reactivity and applications.
Gamma-chloro-beta-cyano-acetoacetic acid: Another variant with the cyano group at the beta position, affecting its chemical behavior.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
Molecular Formula |
C5H4ClNO3 |
|---|---|
Molecular Weight |
161.54 g/mol |
IUPAC Name |
4-chloro-2-cyano-3-oxobutanoic acid |
InChI |
InChI=1S/C5H4ClNO3/c6-1-4(8)3(2-7)5(9)10/h3H,1H2,(H,9,10) |
InChI Key |
OKVDVFMZHXMGPX-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)C(C#N)C(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


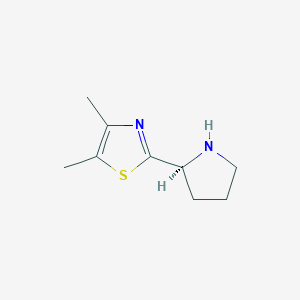


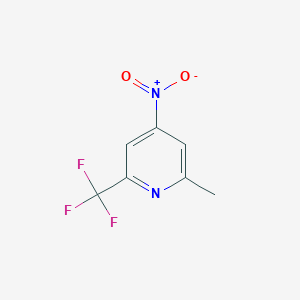
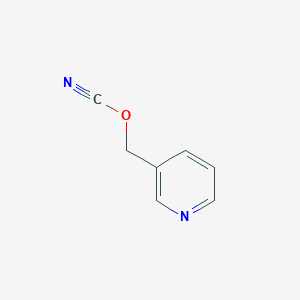
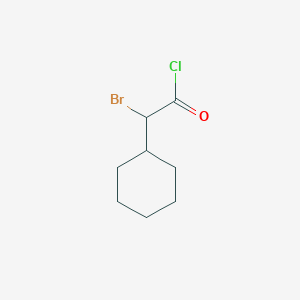
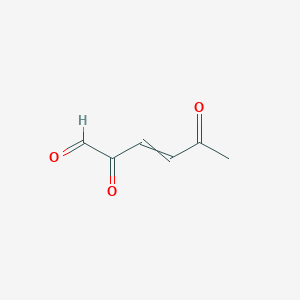
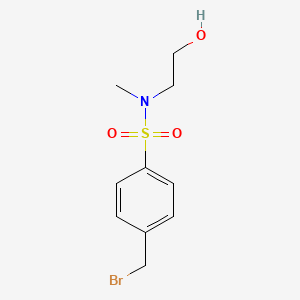
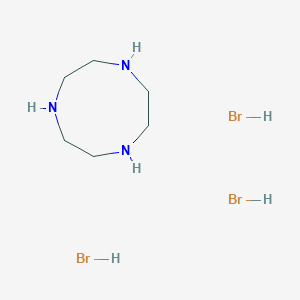

![7-(2-azido-1-hydroxyethyl)-4-(benzyloxy)benzo[d]thiazol-2(3H)-one](/img/structure/B13970075.png)

